propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime
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Overview
Description
Propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime is a chemical compound that belongs to the class of oxime carbamates. It is known for its potential as a fatty acid amide hydrolase inhibitor, which makes it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime typically involves the reaction of propan-2-one oxime with 4-(hexyloxy)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to amines.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxime carbamates.
Biology: Investigated for its role in inhibiting fatty acid amide hydrolase, which is involved in the degradation of bioactive fatty acid amides.
Medicine: Potential therapeutic applications in treating conditions related to the endocannabinoid system, such as pain and inflammation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by inhibiting fatty acid amide hydrolase, an enzyme responsible for the hydrolysis of bioactive fatty acid amides like anandamide. By inhibiting this enzyme, propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime increases the levels of these bioactive molecules, thereby enhancing their signaling functions. This mechanism involves binding to the active site of the enzyme and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime
- Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime
- Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime
Uniqueness
Propan-2-one O-4-(hexyloxy)phenylcarbamoyl oxime is unique due to its specific hexyloxy substitution on the phenyl ring, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can influence its binding affinity and selectivity towards fatty acid amide hydrolase, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C16H24N2O3 |
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Molecular Weight |
292.37 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(4-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-4-5-6-7-12-20-15-10-8-14(9-11-15)17-16(19)21-18-13(2)3/h8-11H,4-7,12H2,1-3H3,(H,17,19) |
InChI Key |
OTUAPVMKCJEVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)ON=C(C)C |
Origin of Product |
United States |
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